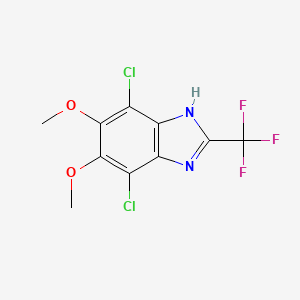![molecular formula C17H24N2O6 B13769115 beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester CAS No. 65059-88-3](/img/structure/B13769115.png)
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: is a chemical compound known for its unique structure and properties It is a derivative of beta-alanine, a naturally occurring beta amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester typically involves multiple steps. The process begins with the preparation of the core beta-alanine structure, followed by the introduction of the acetylamino, methoxyphenyl, and acetyloxyethyl groups through a series of chemical reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the esterification and acetylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process and verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester: can be compared with similar compounds such as:
- beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, ethyl ester
- beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
These compounds share similar structural features but differ in their ester groups and side chains. The unique combination of functional groups in This compound
Propriétés
Numéro CAS |
65059-88-3 |
|---|---|
Formule moléculaire |
C17H24N2O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl 3-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-12(20)18-14-5-6-16(23-3)15(11-14)19(8-7-17(22)24-4)9-10-25-13(2)21/h5-6,11H,7-10H2,1-4H3,(H,18,20) |
Clé InChI |
NTQZWYMCQHRHSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCC(=O)OC)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
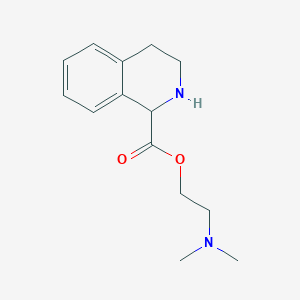
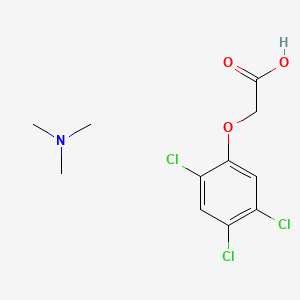
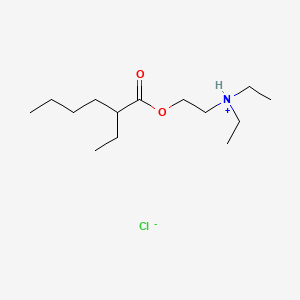
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
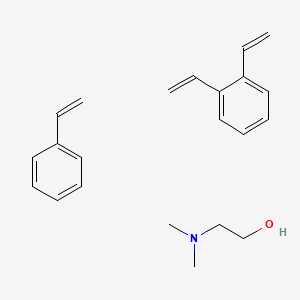
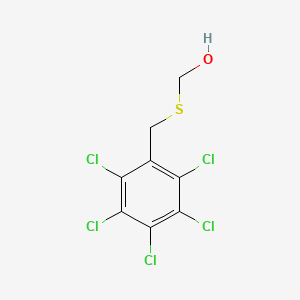
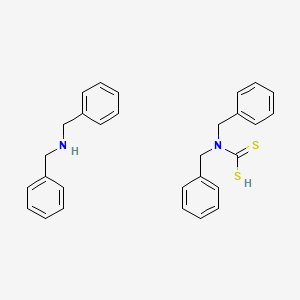
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)
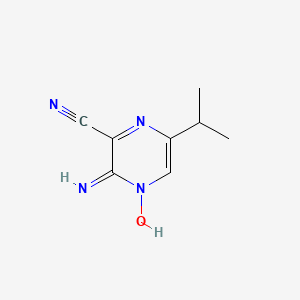
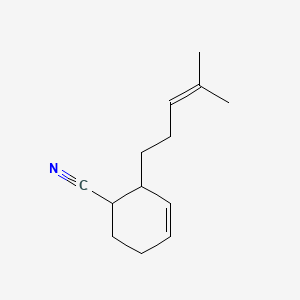
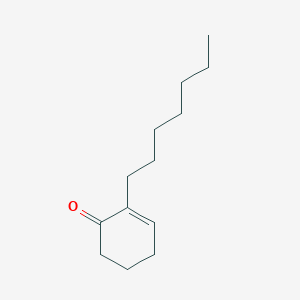
![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)
